(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
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Overview
Description
(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a pyrrolidine ring. The stereochemistry of the compound is significant, as it influences its biological activity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the amino and methyl groups. One common synthetic route involves the use of chiral starting materials to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amides or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide include other chiral amides and pyrrolidine derivatives. These compounds may share structural similarities but differ in their functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a pyrrolidine ring
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-7-9-5-4-6-14(9)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKZFUDBIYSRKO-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC[C@@H]1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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